molecular formula C15H11F3O2 B6329550 4'-[4-(Trifluoromethoxy)phenyl]acetophenone CAS No. 282095-74-3

4'-[4-(Trifluoromethoxy)phenyl]acetophenone

Cat. No. B6329550
CAS RN: 282095-74-3
M. Wt: 280.24 g/mol
InChI Key: DUQJXYPLHUILCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)phenyl]acetophenone (4-TFMPA) is a synthetic organic compound belonging to the class of compounds known as aryloxyketones. It is a colorless crystalline solid with a melting point of 101-102°C and a boiling point of 199-200°C. 4-TFMPA is a versatile compound that has been used in a variety of scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science. It is also an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, and dyes.

Scientific Research Applications

4'-[4-(Trifluoromethoxy)phenyl]acetophenone has been used as a reagent in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It has also been used in the synthesis of aryloxyketones, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the synthesis of aryloxyalkanoic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4'-[4-(Trifluoromethoxy)phenyl]acetophenone is not fully understood, but it is believed to involve the formation of aryloxyketones as intermediates, which are then further reacted to form the desired product. The mechanism of action is likely to be similar to that of other aryloxyketones, such as acetophenone and phenylacetone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to be toxic or carcinogenic, but it is known to be an irritant to skin and eyes. In addition, this compound has been shown to cause an increase in blood pressure in laboratory animals.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-[4-(Trifluoromethoxy)phenyl]acetophenone in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in the synthesis of a variety of organic compounds. The main limitation of this compound is its potential to cause irritation to the skin and eyes.

Future Directions

In the future, 4'-[4-(Trifluoromethoxy)phenyl]acetophenone has the potential to be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop methods to reduce its potential for irritation to the skin and eyes. Finally, further research is needed to develop new and more efficient methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 4'-[4-(Trifluoromethoxy)phenyl]acetophenone can be accomplished by a variety of methods, including the reaction of trifluoromethyl phenol with acetic anhydride in the presence of pyridine, the reaction of trifluoromethyl phenol with acetic acid in the presence of sulfuric acid, and the reaction of trifluoromethyl phenol with ethyl orthoformate in the presence of pyridine. The reaction of trifluoromethyl phenol with acetic anhydride in the presence of pyridine is the most commonly used method for the synthesis of this compound.

properties

IUPAC Name

1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQJXYPLHUILCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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